L-Aspartic acid bis-allyl ester p-toluenesulfonate salt
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Overview
Description
Alnustone, chemically known as 4(E)-,6(E)-1,7-Diphenyl-hepta-4,6-dien-3-one, is a non-phenolic natural diarylheptanoid. It was first isolated and identified from the male flower of Alnus pendula (Betulaceae). Additionally, it can be isolated from Curcuma xanthorrhiza Roxb (Zingiberaceae) rhizomes and Alpinia katsumadai Hayata (Zingiberaceae) seeds .
Preparation Methods
Alnustone was initially synthesized through a five-step process from β-phenyl propionyl chloride . Over the years, new methods for synthesizing Alnustone have been designed and performed with varying yields . The synthetic routes typically involve condensation reactions and may include steps such as enamination and cyclization .
Chemical Reactions Analysis
Alnustone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Alnustone can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Alnustone has been the subject of numerous scientific studies due to its diverse biological activities. It exhibits antioxidant, antibacterial, and anti-inflammatory properties . In chemistry, Alnustone is used as a model compound for studying diarylheptanoids. In biology and medicine, it has potential therapeutic applications, including its use as an anti-inflammatory agent and its role in cancer research . Industrially, Alnustone is explored for its potential in developing new pharmaceuticals and natural product-based therapies .
Mechanism of Action
The mechanism by which Alnustone exerts its effects involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes . Alnustone also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The exact molecular targets and pathways involved in these actions are still under investigation, but they likely include key signaling molecules and enzymes involved in inflammation and oxidative stress responses .
Comparison with Similar Compounds
Alnustone is unique among diarylheptanoids due to its specific chemical structure and biological activities. Similar compounds include curcumin, found in turmeric, and gingerol, found in ginger . While all these compounds share a diarylheptanoid backbone, Alnustone’s distinct double bond configuration and phenyl groups contribute to its unique properties . Compared to curcumin and gingerol, Alnustone has shown different levels of efficacy in various biological assays, highlighting its potential as a novel therapeutic agent .
Properties
IUPAC Name |
bis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWMVHRLCZAUDM-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C[C@@H](C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585063 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125229-60-9 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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